molecular formula C13H16N2O3 B7586866 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid

Cat. No. B7586866
M. Wt: 248.28 g/mol
InChI Key: QUZYAFQPJQSVRD-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid, also known as ABPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABPC is a piperidine derivative that has a carboxylic acid and an amino group attached to the benzene ring. This compound is synthesized through a series of chemical reactions and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and proteins. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid is its ease of synthesis and purification. This makes it a readily available compound for use in various laboratory experiments. However, one of the limitations of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research involving 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid. In the field of medicinal chemistry, further studies are needed to determine the full extent of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid's antibacterial and antifungal properties. Additionally, more research is needed to determine the potential of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid as a therapeutic agent for cancer treatment. In the field of material science, more research is needed to explore the potential of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid as a precursor for the synthesis of various metal-organic frameworks. Overall, 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has shown great promise in various fields of scientific research, and continued research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid involves a series of chemical reactions that start with the reaction of 4-aminobenzoic acid with piperidine in the presence of a catalyst. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final product, 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid.

Scientific Research Applications

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has been shown to have antibacterial and antifungal properties. It has also been studied for its potential as a therapeutic agent for cancer treatment. In the field of material science, 1-(4-Aminobenzoyl)piperidine-3-carboxylic acid has been used as a precursor for the synthesis of various metal-organic frameworks.

properties

IUPAC Name

1-(4-aminobenzoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8,14H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZYAFQPJQSVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminobenzoyl)piperidine-3-carboxylic acid

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